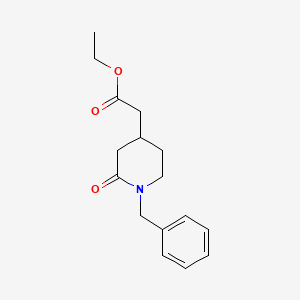

Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-(1-benzyl-2-oxopiperidin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-2-20-16(19)11-14-8-9-17(15(18)10-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIHKSWIKSZMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCN(C(=O)C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678095 | |

| Record name | Ethyl (1-benzyl-2-oxopiperidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198285-41-4 | |

| Record name | Ethyl (1-benzyl-2-oxopiperidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

N-Benzylation of 4-Piperidone Derivatives

A foundational step involves the introduction of the benzyl group to the piperidine ring. Source outlines a method for synthesizing N-benzyl-4-piperidine methyl formate, a related intermediate. Here, 4-piperidine carboxylic acid reacts with thionyl chloride (SOCl₂) in methanol at 15°C to form the methyl ester, followed by benzylation with benzyl chloride (BnCl) in dichloromethane (DCM) using triethylamine (Et₃N) as a base. This two-step process achieves a 90% yield and 98.7–98.9% purity by gas chromatography (GC).

Reaction Conditions:

-

Step 1 (Esterification):

-

Reagents: 4-Piperidine carboxylic acid, SOCl₂, methanol

-

Temperature: 15°C → 25°C

-

Duration: 30 minutes (15°C) + 20 hours (25°C)

-

-

Step 2 (Benzylation):

-

Reagents: Benzyl chloride, Et₃N, DCM

-

Temperature: 10°C → 25°C

-

Workup: Washing with saturated NaHCO₃ to pH 8–9

-

This protocol’s adaptability suggests potential for modifying the ester group (e.g., replacing methyl with ethyl) to target Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate.

Acetylation at the Piperidine C-4 Position

Source describes a modified Reformatsky reaction to functionalize the piperidine ring. Using ethyl bromoacetate and activated zinc in a benzene-ether mixture, 1-benzylpiperidone-4 undergoes acetylation at the C-4 position. The reaction proceeds via a zinc enolate intermediate, which attacks the ketone, forming the desired acetate ester.

Key Parameters:

-

Reagents: Ethyl bromoacetate, Zn, benzene-ether (1:1 v/v)

-

Catalyst: Bisublimed iodine (trace amounts)

-

Temperature: Reflux (~80°C)

This method, while effective, requires stringent anhydrous conditions and precise temperature control to avoid side reactions.

Comparative Analysis of Methodologies

Efficiency and Yield

| Method | Key Steps | Yield | Purity | Complexity |

|---|---|---|---|---|

| N-Benzylation | Esterification → Benzylation | 90% | 98.7–98.9% | Moderate |

| Reformatsky Reaction | Zinc-mediated acetylation | 41.6% | Not reported | High |

The N-benzylation route offers higher yields and scalability, whereas the Reformatsky method suffers from lower efficiency due to multi-step purification.

Challenges in Stereochemical Control

Source highlights difficulties in acetylating sterically hindered piperidine derivatives. Attempts to react 1-benzyl-2-oxo-5-ethyl-4-piperidine with ethyl bromoacetate failed under standard Reformatsky conditions, likely due to the oxo group’s electronic deactivation. This underscores the need for tailored reaction conditions when introducing acetate groups to similar scaffolds.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

-

Lewis acids (e.g., ZnCl₂) could accelerate enolate formation in Reformatsky reactions, improving yields.

-

Microwave-assisted synthesis might reduce reaction times for esterification steps, though this remains unexplored in the literature.

Scalability and Industrial Feasibility

The N-benzylation method’s high yield (90%) and use of cost-effective reagents (SOCl₂, BnCl) make it industrially viable. In contrast, the Reformatsky approach’s reliance on anhydrous solvents and zinc handling complicates large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-[1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetate (CAS: N/A)

Ethyl 2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetate (CAS: 67281-07-6)

- Structure : Features a hydroxyl group at the 4-position of the piperidine ring instead of the 2-oxo group.

- Key Differences : The hydroxyl group increases polarity, improving aqueous solubility but reducing lipophilicity. This modification may alter binding affinity in receptor-targeted applications .

Ethyl 2-[1-(2,4-Difluorobenzoyl)-3-oxo-2-piperazinyl]acetate (CAS: 318288-62-9)

- Structure : Incorporates a difluorobenzoyl group on a piperazine ring.

Table 1: Substituent Effects on Piperidine/Piperazine-Based Esters

Heterocyclic Core Modifications

Ethyl 2-(5-Bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

- Structure : Benzofuran core with bromo and sulfinyl groups.

- Key Differences : The benzofuran ring introduces aromatic π-π stacking interactions, while the sulfinyl group increases oxidative stability. Crystal packing studies reveal intermolecular C–H···O hydrogen bonds and π-π interactions (center-to-center distance: 3.814 Å) .

Ethyl 2-(2-(2-(4-Chlorophenyl)-3-methylbutanamido)thiazol-4-yl)acetate

Table 2: Heterocyclic Core Comparisons

Functional Group and Stereochemical Variations

Ethyl 2-(1-Benzyl-3-chloro-2-oxo-4-piperidyl)acetate (Compound 41)

- Structure : Chloro substituent at the 3-position of the piperidine ring.

- Key Differences : The chloro group increases lipophilicity (clogP: ~2.5 vs. ~2.1 for parent compound) and alters stereochemistry (cis:trans = 15:85), impacting diastereoselectivity in synthesis .

- Applications: Potential use in halogen-containing pharmaceuticals for enhanced target binding .

Ethyl (2-Oxo-1-pyrrolidinyl)(phenyl)acetate (CAS: 1262412-28-1)

- Structure: Pyrrolidinone ring instead of piperidine.

- The phenyl group maintains aromatic interactions .

Table 3: Functional Group and Stereochemical Analysis

Research Findings and Implications

- Synthetic Accessibility : The parent compound is synthesized in 30% yield via nucleophilic substitution, while chloro-derivative 41 achieves 31% yield with distinct stereoselectivity, highlighting the influence of electron-withdrawing groups on reaction pathways .

- Crystallographic Insights : Compounds like Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate exhibit stabilized crystal lattices through π-π and hydrogen-bonding interactions, suggesting strategies for improving solid-state stability in drug design .

- Pharmacological Potential: Fluorinated and chlorinated analogs demonstrate enhanced bioavailability and target affinity, aligning with trends in modern medicinal chemistry .

Biologische Aktivität

Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a benzyl group and an ester functional group, which contribute to its chemical reactivity. The compound can undergo various chemical reactions, such as oxidation and reduction, leading to different derivatives that may exhibit distinct biological activities.

The mechanism of action for this compound involves binding to specific molecular targets, such as enzymes or receptors, which modulate their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer properties. The precise molecular pathways are still under investigation but suggest a complex interplay between the compound and cellular signaling mechanisms .

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds, including this compound, exhibit promising anticancer activity. For instance, certain piperidine derivatives have shown enhanced cytotoxicity against tumor cells compared to standard treatments like bleomycin .

Table 1: Anticancer Activity Comparison

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The IC50 values for COX inhibition are critical for assessing the compound's therapeutic potential in inflammatory diseases.

Table 2: COX Inhibition Data

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of piperidine derivatives, this compound was tested against FaDu hypopharyngeal tumor cells. The results indicated that the compound induced apoptosis and exhibited significant cytotoxic effects. Further structure–activity relationship (SAR) studies revealed that modifications to the benzyl group could enhance potency .

Case Study 2: Inflammatory Response

Another investigation focused on the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model in rats. Preliminary results showed that treatment with this compound resulted in a marked reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

This compound is unique compared to other piperidine derivatives due to its specific structural features. For example, while compounds like 1-Benzyl-4-piperidone serve as precursors, they lack the additional functional groups that contribute to the biological activity observed in this compound .

Table 3: Comparison of Piperidine Derivatives

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzyl + Ester | Anticancer, Anti-inflammatory |

| 1-Benzyl-4-piperidone | Benzyl only | Limited biological activity |

| Ethyl 2-oxo-4-piperidylacetate | Lacks benzyl group | Different properties |

Q & A

Q. What are common synthetic routes for Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving piperidine derivatives. For example, benzyl-protected piperidine intermediates can react with ethyl chloroacetate under basic conditions to form the ester linkage. A related method involves reacting 4-oxo-piperidine derivatives with benzyl halides followed by esterification . Key steps include purification via column chromatography (e.g., using ethyl acetate/petroleum ether mixtures) and structural validation through NMR and X-ray crystallography .

Q. How is the compound characterized spectroscopically?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure. For instance, ¹H NMR peaks for the benzyl group typically appear as a multiplet at δ 7.2–7.4 ppm, while the piperidyl protons resonate between δ 2.5–4.0 ppm. The ester carbonyl (C=O) in the 2-oxo group is observed at ~170–175 ppm in ¹³C NMR. Mass spectrometry (MS) provides molecular weight verification (C₁₆H₂₁NO₃, m/z 275.34) . X-ray crystallography resolves stereochemical ambiguities, with SHELX programs used for refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Variables such as temperature, solvent polarity, and catalyst choice significantly impact yields. For example, using anhydrous dichloromethane with triethylamine as a base minimizes side reactions during esterification. Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance acylation efficiency. Reaction progress can be monitored via TLC (silica gel, UV detection), and yields >70% are achievable after optimizing stoichiometry and reflux duration (e.g., 12–24 hours) .

Q. What strategies resolve structural ambiguities in crystallographic studies of this compound?

SHELXL refinement tools are essential for addressing disorder or thermal motion in crystal structures. For example, the benzyl group may exhibit rotational disorder, which is modeled using PART instructions and isotropic displacement parameters. Hydrogen atoms are placed in calculated positions (riding model) with Uiso constraints (1.2–1.5×Ueq of parent atoms). High-resolution data (<1.0 Å) improves electron density maps, enabling precise localization of oxygen atoms in the 2-oxo group .

Q. How are discrepancies in reported spectral or physical data addressed?

Contradictions in melting points or NMR shifts often arise from polymorphic forms or solvent effects. For example, melting points may vary due to differing crystallization solvents (e.g., ethyl acetate vs. hexane). Cross-validation using multiple techniques (e.g., IR for carbonyl confirmation, DSC for thermal behavior) is recommended. Collaborative data-sharing platforms (e.g., Cambridge Structural Database) help benchmark results against published structures .

Methodological Challenges and Solutions

Q. What computational tools aid in predicting the compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic attack at the piperidyl nitrogen. Software like Gaussian or ORCA predicts transition states and activation energies. Solvent effects are incorporated using PCM (Polarizable Continuum Model). These tools guide experimental design by identifying energetically favorable pathways .

Q. How is enantiomeric purity assessed for chiral derivatives?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. For crystalline derivatives, Flack parameters from X-ray data determine handedness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.